molecular formula C14H21ClN4O9P2S B009895 2-Acetylthiamin pyrophosphate CAS No. 104114-88-7

2-Acetylthiamin pyrophosphate

Cat. No. B009895
M. Wt: 518.8 g/mol
InChI Key: FCISWEMZFAELCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthiamin pyrophosphate (AThTP) is a coenzyme that is involved in the metabolism of carbohydrates and amino acids. It is a derivative of thiamin, also known as vitamin B1, and is synthesized in the body through a complex process involving several enzymes. AThTP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry.

Mechanism Of Action

AThTP acts as a coenzyme in several biochemical reactions in the body. It is involved in the regulation of carbohydrate metabolism and energy production by facilitating the conversion of pyruvate to acetyl-CoA. AThTP also plays a role in the regulation of amino acid metabolism by facilitating the conversion of amino acids to their corresponding keto acids.

Biochemical And Physiological Effects

AThTP has been shown to have several biochemical and physiological effects in the body. It has been implicated in the regulation of carbohydrate and amino acid metabolism, as well as the regulation of protein synthesis. AThTP has also been shown to play a role in the regulation of cellular energy production and oxidative stress.

Advantages And Limitations For Lab Experiments

AThTP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. AThTP is also a potent coenzyme that can be used in a variety of biochemical assays. However, there are also limitations to the use of AThTP in laboratory experiments. It is a relatively expensive compound that may not be readily available in large quantities. Additionally, the synthesis of AThTP requires several enzymatic steps, which may be time-consuming and require specialized equipment.

Future Directions

There are several future directions for research on AThTP. One area of future research is the development of new methods for the synthesis of AThTP. This could involve the use of new enzymes or the optimization of existing enzymatic pathways. Another area of future research is the elucidation of the precise biochemical and physiological roles of AThTP in the body. This could involve the use of genetic and biochemical techniques to study the effects of AThTP on cellular metabolism and function. Finally, future research could focus on the development of new applications for AThTP in the field of biochemistry, such as the development of new drugs or the optimization of existing metabolic pathways.

Synthesis Methods

AThTP is synthesized in the body through a complex process involving several enzymes. The first step in the synthesis of AThTP is the conversion of thiamin to thiamin diphosphate (ThDP) by the enzyme thiamin diphosphokinase. ThDP is then converted to 2-acetylthiamin diphosphate (AThDP) by the enzyme thiamin diphosphate kinase. Finally, AThDP is converted to AThTP by the enzyme acetyl-AThDP synthase.

Scientific Research Applications

AThTP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry. It has been shown to play a role in the regulation of carbohydrate metabolism and energy production in cells. AThTP has also been implicated in the regulation of amino acid metabolism and protein synthesis.

properties

CAS RN

104114-88-7

Product Name

2-Acetylthiamin pyrophosphate

Molecular Formula

C14H21ClN4O9P2S

Molecular Weight

518.8 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride

InChI

InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H

InChI Key

FCISWEMZFAELCQ-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-]

synonyms

2-acetylthiamin pyrophosphate
2-acetylthiamine pyrophosphate
acetylthiamine diphosphate
AcThDP

Origin of Product

United States

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